molecular formula C24H23N5OS B10835547 N-(2-amino-5-thiophen-2-ylphenyl)-7-piperazin-1-ylisoquinoline-3-carboxamide

N-(2-amino-5-thiophen-2-ylphenyl)-7-piperazin-1-ylisoquinoline-3-carboxamide

Cat. No.: B10835547
M. Wt: 429.5 g/mol
InChI Key: SRWKZCCXNJSFMX-UHFFFAOYSA-N
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Description

PMID29671355-Compound-59 is a small molecular drug with a molecular weight of 429.5. It is known for its role as an inhibitor of histone deacetylase, which is involved in the regulation of transcription, cell cycle progression, and developmental events. This compound has shown potential in various therapeutic applications, particularly in the treatment of cancer and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID29671355-Compound-59 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The reaction conditions typically involve the use of specific reagents and catalysts to achieve high yields and purity. Detailed synthetic routes and conditions are often proprietary and may vary depending on the desired scale and application .

Industrial Production Methods: Industrial production of PMID29671355-Compound-59 requires optimization of the synthetic route to ensure cost-effectiveness and scalability. This involves the use of large-scale reactors, precise control of reaction conditions, and purification techniques to obtain the compound in high purity. The industrial process may also involve the use of advanced technologies such as continuous flow reactors and automated systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: PMID29671355-Compound-59 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may result in the formation of reduced compounds with different chemical properties .

Scientific Research Applications

PMID29671355-Compound-59 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of histone deacetylase and its effects on gene expression.

    Biology: Employed in research to understand the role of histone deacetylase in cellular processes and disease mechanisms.

    Medicine: Investigated for its potential therapeutic applications in the treatment of cancer, neurological disorders, and other diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylase.

Mechanism of Action

The mechanism of action of PMID29671355-Compound-59 involves the inhibition of histone deacetylase, which leads to the accumulation of acetylated histones. This results in changes in chromatin structure and gene expression, ultimately affecting cellular processes such as cell cycle progression and apoptosis. The compound targets specific molecular pathways, including the Akt/mTOR and Erk signaling pathways, which are involved in cell survival and proliferation .

Comparison with Similar Compounds

Comparison: PMID29671355-Compound-59 is unique in its specific inhibition of histone deacetylase and its potential therapeutic applications in cancer treatment. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and efficacy. Its unique chemical structure and mechanism of action make it a valuable tool in scientific research and drug development .

Properties

Molecular Formula

C24H23N5OS

Molecular Weight

429.5 g/mol

IUPAC Name

N-(2-amino-5-thiophen-2-ylphenyl)-7-piperazin-1-ylisoquinoline-3-carboxamide

InChI

InChI=1S/C24H23N5OS/c25-20-6-4-17(23-2-1-11-31-23)14-21(20)28-24(30)22-13-16-3-5-19(12-18(16)15-27-22)29-9-7-26-8-10-29/h1-6,11-15,26H,7-10,25H2,(H,28,30)

InChI Key

SRWKZCCXNJSFMX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=CN=C(C=C3C=C2)C(=O)NC4=C(C=CC(=C4)C5=CC=CS5)N

Origin of Product

United States

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